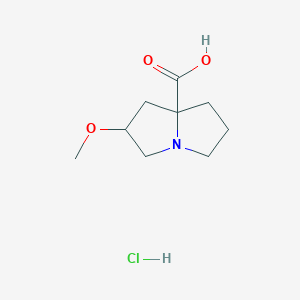

2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

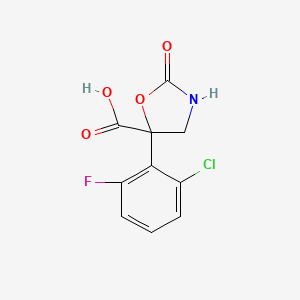

The synthesis of pyrrolizine derivatives is a multi-step process involving key reactions such as aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions. For instance, the synthesis of a hexahydropyrrolo[2,3-b]indole derivative was achieved through these steps, starting from readily available chemical substrates and inexpensive reagents . Similarly, a multistep synthesis was used to prepare a dihydro-1H-pyrrolizine derivative with antineoplastic activities . These methods could potentially be adapted for the synthesis of "2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride".

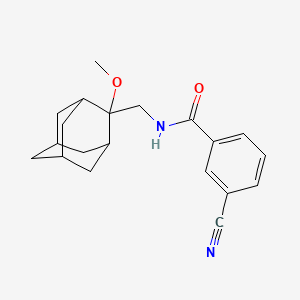

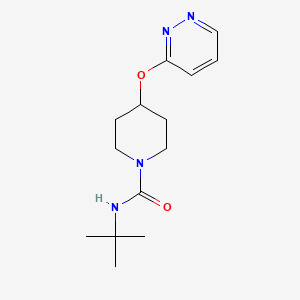

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrolizine ring, which is a seven-membered heterocyclic compound containing nitrogen. The derivatives often contain various functional groups that can influence their chemical reactivity and biological activity. For example, the presence of hydroxymethyl groups and ester prodrugs in the structure can affect the compound's solubility and reactivity .

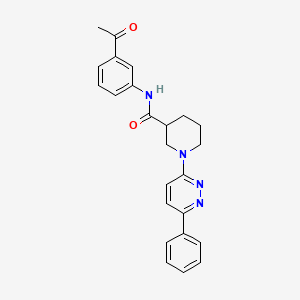

Chemical Reactions Analysis

Pyrrolizine derivatives undergo various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. The reactivity of different functional groups within the pyrrolizine structure can vary, as seen in the study where carbamate moieties were found to be more susceptible to hydrolysis than C-2 esters . The regioselectivity of reactions is also an important factor, as demonstrated in the synthesis of pyridine derivatives where specific conditions led to highly regioselective outcomes .

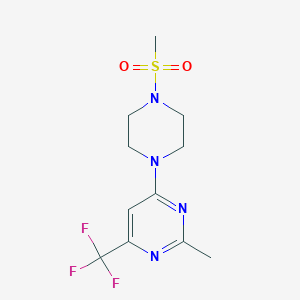

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives, such as water solubility, are influenced by their molecular structure. For instance, the salts of certain pyrrolizine derivatives exhibited good water solubility, which is a desirable property for potential pharmaceutical applications . The introduction of methoxy groups and other substituents can also affect the overall properties of the compound, including its reactivity and potential as a prodrug .

科学的研究の応用

Ion Transport and Membrane Studies

Research into synthetic ionophores, such as polyether carboxylic acids, highlights their application in facilitating the transport of alkali metal ions across liquid membranes. These studies are crucial for understanding membrane permeability and developing technologies for ion-selective transport, which could be applied in fields like waste treatment, energy storage, and biochemistry (Yamaguchi et al., 1988).

Antimicrobial Activity

The synthesis of new pyridine derivatives and their evaluation for antimicrobial properties indicate the potential use of complex organic molecules, including carboxylic acid derivatives, in developing new antimicrobial agents. Such research is fundamental for pharmaceutical development, especially in the fight against antibiotic-resistant bacteria (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of compounds like 1-hydroxyindole-2-carboxylic acid derivatives shed light on the methodologies for creating and analyzing complex organic molecules. These insights are critical for the pharmaceutical industry, material science, and the development of organic chemistry methodologies (Acheson et al., 1968).

Lead(II) Extraction

Research into acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for selective lead(II) extraction highlights the application of such compounds in environmental remediation. This work contributes to the development of more efficient methods for removing toxic metals from the environment (Hayashita et al., 1999).

特性

IUPAC Name |

2-methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7-5-9(8(11)12)3-2-4-10(9)6-7;/h7H,2-6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCXFGZBEJXSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCCN2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)